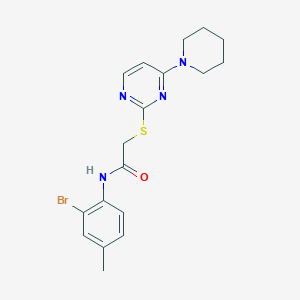![molecular formula C15H18N2O2 B2608093 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide CAS No. 1903332-68-2](/img/structure/B2608093.png)
3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a 3,5-dimethyl group and a 1,2-oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through a base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles in the presence of water.
Attachment of the 1,2-oxazole ring to the benzamide core: This step involves the reaction of the 1,2-oxazole derivative with a 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxazole derivatives.
Applications De Recherche Scientifique
3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide core may also contribute to binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea .
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7R,8R)-10-[(2S)-1-hydroxy-2-propanyl]-8,12-dimethyl-11-oxo-7,8,9,10,11,12-hexahydro-5H-indolo[2,3-h][2,6]benzoxazacycloundecin-7-yl}methyl)-1-methylurea .
Uniqueness
3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,5-dimethylbenzamide core and the 1,2-oxazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3,5-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-12(2)8-14(7-11)15(18)16-5-3-4-13-9-17-19-10-13/h6-10H,3-5H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBJNAGBRRLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCCC2=CON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2608010.png)

![N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2608015.png)
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)
![8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608017.png)
![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2608020.png)

![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2608023.png)
![4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B2608026.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(2-phenoxyethyl)urea](/img/structure/B2608027.png)
![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)
![2-{[2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2608031.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2608032.png)
